molecular formula C20H24O3 B1219957 estrone acetate

estrone acetate

Cat. No.: B1219957
M. Wt: 312.4 g/mol
InChI Key: KDPQTPZDVJHMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrone acetate: is a semisynthetic, steroidal estrogen. It is an ester of estrone, a naturally occurring estrogen. This compound is known for its role in hormone replacement therapy and other medical applications. It is a white crystalline powder that is soluble in ethanol but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estrone acetate can be synthesized from estrone through an esterification reaction. The process involves reacting estrone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of microbial conversion processes. For example, estrone can be prepared by microbial conversion using Arthrobacter simplex as a strain and steroids as substrates. This method involves fermentation, conversion, and extraction processes to obtain high-purity estrone, which is then esterified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Estrone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Estrone acetate has a wide range of scientific research applications, including:

Mechanism of Action

Estrone acetate exerts its effects by binding to estrogen receptors in target tissues. Once bound, the hormone-receptor complex translocates to the nucleus and binds to estrogen response elements on DNA, leading to the transcription of estrogen-responsive genes. This process regulates various physiological functions, including reproductive and metabolic processes .

Comparison with Similar Compounds

Uniqueness: Estrone acetate is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic pathway. Compared to estradiol acetate and estriol acetate, this compound has a different potency and duration of action. Ethinyl estradiol, on the other hand, is more potent but has a different safety profile and is primarily used in contraceptives .

Properties

IUPAC Name

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPQTPZDVJHMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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